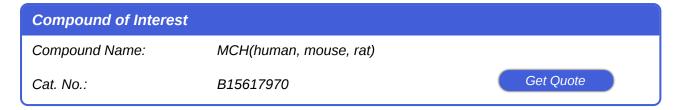


# Application Notes: Modulating MHC Expression In Vivo Using Viral Vectors

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### Introduction

The Major Histocompatibility Complex (MHC) is a set of cell surface proteins essential for the adaptive immune system's ability to recognize foreign molecules.[1] In humans, MHC is also known as Human Leukocyte Antigen (HLA). MHC molecules are broadly categorized into two classes:

- MHC Class I molecules are present on the surface of all nucleated cells.[2] They display
  endogenous peptides—fragments of proteins from within the cell—to CD8+ cytotoxic T
  lymphocytes (CTLs). This pathway is crucial for identifying and eliminating virus-infected or
  cancerous cells.[3]
- MHC Class II molecules are typically restricted to professional antigen-presenting cells
   (APCs) like dendritic cells, macrophages, and B cells.[2][3] They present exogenous
   peptides—derived from extracellular pathogens or proteins—to CD4+ helper T cells, which in
   turn orchestrate a broader immune response.

The ability to manipulate the expression levels of MHC class I and II molecules in vivo presents a powerful strategy for therapeutic intervention in a range of diseases, from cancer to autoimmune disorders. Viral vectors serve as a highly efficient vehicle for delivering the genetic material necessary to either enhance or suppress MHC expression in target tissues.

## Viral Vector Systems for In Vivo Gene Delivery



Several types of viral vectors are suitable for in vivo MHC manipulation, each with distinct characteristics:

- Adeno-Associated Virus (AAV): AAVs are non-pathogenic human parvoviruses that have become a leading platform for in vivo gene therapy.[4][5]
  - Advantages: Excellent safety profile, low immunogenicity, ability to transduce a wide range
    of dividing and non-dividing cells, and long-term gene expression.[5][6] Different serotypes
    allow for targeting specific tissues.[5]
  - Disadvantages: Limited packaging capacity (~4.7 kb), and pre-existing neutralizing antibodies in the population can limit efficacy.[4]
- Lentivirus: Lentiviruses, a type of retrovirus derived from HIV-1, can integrate into the host cell genome.
  - Advantages: Stable, long-term transgene expression due to genomic integration, and the ability to transduce non-dividing cells.[6][7] They are particularly effective for delivering short hairpin RNA (shRNA) for gene silencing.[6][8]
  - Disadvantages: Potential for insertional mutagenesis due to random integration into the host genome, which poses a safety concern.[9]

## **Strategies for Up-regulating MHC Expression**

Enhancing MHC expression can bolster the immune system's ability to recognize and eliminate target cells, a particularly valuable strategy in cancer immunotherapy.

- Targeting MHC Class I: The expression of MHC class I genes is tightly controlled by the transcriptional co-activator NLRC5 (NOD-like receptor family, CARD domain containing 5), also known as CITA (class I transactivator).[10][11] Overexpression of NLRC5 using an AAV vector can drive the expression of MHC-I heavy chains, β2-microglobulin (B2M), and other components of the antigen processing machinery (APM), such as TAP and LMP.[11][12] This effectively renders tumor cells more visible to cytotoxic T cells.[2][10]
- Targeting MHC Class II: The master regulator of MHC class II expression is the Class II
   Transactivator (CIITA).[13][14] Viral vector-mediated delivery of the CIITA gene can induce



MHC class II expression on cells that do not normally express it, such as tumor cells.[6][13] This allows these "surrogate APCs" to present tumor-associated antigens directly to CD4+ helper T cells, initiating a powerful and durable anti-tumor immune response.[6][13]

### Strategies for Down-regulating MHC Expression

In certain contexts, such as autoimmune diseases or transplantation, suppressing MHC expression is desirable to prevent the immune system from attacking specific tissues or allografts.

Targeting MHC Class I: Since the stable cell surface expression of the MHC class I complex requires the association of the heavy chain with β2-microglobulin (B2M), silencing the B2M gene is an effective strategy for MHC-I downregulation.[7][15] Lentiviral vectors are well-suited for this purpose, as they can be engineered to deliver shRNA targeting B2M mRNA. [15][16] This leads to the degradation of the transcript and a subsequent reduction in MHC-I surface expression, which can protect cells from CD8+ T cell-mediated destruction.[8]

### **Data Presentation**

Table 1: Representative Data for In Vivo Upregulation of MHC Class I



Paramet er	Vector System	Gene Delivere d	Animal Model	Target Tissue	Adminis tration Route	Result	Referen ce
MHC-I Expressi on	AAV8	NLRC5	C57BL/6 Mouse	Ovarian Tumor	Subcutan eous	2.5-fold increase in H-2Kb MFI	[10][17]
Tumor Growth	Lentivirus	NLRC5	C57BL/6 Mouse	Melanom a	Intratumo ral	60% reduction in tumor volume at day 21	[2][11]
CD8+ T Cell Infiltratio n	AAV9	NLRC5	C57BL/6 Mouse	Melanom a	Intraveno us	3-fold increase in tumor- infiltrating CD8+ T cells	[2][8]

MFI: Mean Fluorescence Intensity, as measured by flow cytometry.

# Table 2: Representative Data for In Vivo Downregulation of MHC Class I



Paramet er	Vector System	Delivere d Constru ct	Animal Model	Target Tissue	Adminis tration Route	Result	Referen ce
MHC-I Expressi on	Lentivirus	shRNA vs. B2M	C57BL/6 Mouse	Splenocy tes	Intraveno us	85% reduction in H-2Kb positive cells	[15]
Allograft Survival	Lentivirus	shRNA vs. B2M	BALB/c Mouse	Skin Graft	Subcutan eous	Graft survival extended from 10 days to >30 days	[8][15]
CTL Lysis	Lentivirus	shRNA vs. B2M	C57BL/6 Mouse	Pancreati c Islets	Intraperit oneal	70% reduction in antigen- specific CTL- mediated lysis	[15]

## **Experimental Protocols**

## Protocol 1: AAV-Mediated Upregulation of MHC Class I in a Murine Tumor Model

Objective: To increase MHC class I expression on tumor cells in vivo by delivering the NLRC5 gene using an AAV vector.

Materials:



- AAV vector (serotype 9) encoding murine Nlrc5 under a strong constitutive promoter (e.g., CMV or CAG). Titer: ~1 x 10<sup>13</sup> vg/mL.
- Control AAV9 vector encoding a reporter gene (e.g., GFP).
- C57BL/6 mice (6-8 weeks old).
- Syngeneic tumor cells (e.g., B16-F10 melanoma, ID8 ovarian cancer).[2][18]
- Sterile PBS, syringes, and needles.
- Flow cytometer and antibodies: Anti-mouse CD45, CD3, CD8, H-2Kb (MHC-I).

#### Methodology:

- Tumor Implantation:
  - Culture and harvest B16-F10 tumor cells during their exponential growth phase.
  - Resuspend cells in sterile PBS at a concentration of 5 x 10<sup>6</sup> cells/mL.
  - Inject 100 μL (5 x 10<sup>5</sup> cells) subcutaneously into the flank of each C57BL/6 mouse.[18]
  - Allow tumors to establish for 7-10 days, or until they reach a palpable size of ~50-100 mm<sup>3</sup>.
- AAV Vector Administration:
  - Dilute the AAV9-NLRC5 and AAV9-GFP vectors in sterile PBS to the desired final concentration.
  - A typical dose is 1 x 10<sup>11</sup> vector genomes (vg) per mouse.[18]
  - Administer 100 μL of the diluted vector via intravenous (tail vein) injection. Intratumoral
    injection is an alternative route.
- Tissue Harvesting and Processing:
  - At a predetermined time point (e.g., 14-21 days post-injection), euthanize the mice.



- Excise the tumors and spleens.
- To prepare a single-cell suspension from the tumor, mince the tissue finely and digest in RPMI medium containing collagenase D (1 mg/mL) and DNase I (100 μg/mL) for 45 minutes at 37°C.
- Pass the digested tissue through a 70 μm cell strainer to obtain a single-cell suspension.
- Prepare a splenocyte suspension by mashing the spleen through a 70 μm cell strainer.
   Lyse red blood cells using ACK lysis buffer.
- Flow Cytometry Analysis:
  - $\circ$  Count the cells and resuspend at 1 x 10<sup>7</sup> cells/mL in FACS buffer (PBS with 2% FBS).
  - Stain the cells with fluorescently conjugated antibodies against CD45 (to identify immune cells), a tumor cell marker (if available), and H-2Kb (MHC-I).
  - Incubate for 30 minutes at 4°C in the dark.
  - Wash the cells twice with FACS buffer.
  - Acquire data on a flow cytometer. Analyze the Mean Fluorescence Intensity (MFI) of H-2Kb on the tumor cells (CD45-negative gate) to quantify the change in MHC-I expression.
     [3][19]

## Protocol 2: Lentivirus-Mediated Downregulation of MHC Class I in Splenocytes

Objective: To reduce MHC class I expression in vivo by delivering an shRNA targeting B2m using a lentiviral vector.

#### Materials:

- Lentiviral particles encoding an shRNA sequence targeting murine B2m. Include a fluorescent reporter (e.g., GFP) for tracking. Titer: >1 x 10<sup>8</sup> TU/mL.
- Control lentiviral particles encoding a non-targeting (scramble) shRNA.



- C57BL/6 mice (6-8 weeks old).
- Sterile PBS, syringes, and needles.
- Flow cytometer and antibodies: Anti-mouse CD45, B220 (for B cells), CD3 (for T cells), H-2Kb (MHC-I).

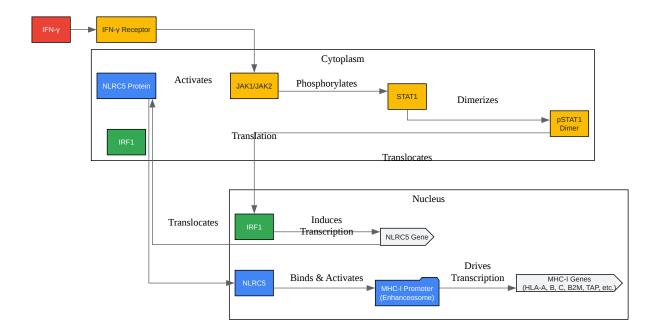
#### Methodology:

- Lentiviral Vector Administration:
  - Dilute the lentiviral particles (shB2M or scramble control) in sterile PBS.
  - Administer a dose of 1-5 x  $10^7$  transducing units (TU) per mouse in a volume of 150  $\mu$ L via intravenous (tail vein) injection.[20]
- Monitoring and Tissue Harvesting:
  - Allow 7-10 days for the lentivirus to transduce cells and for the shRNA to mediate knockdown of B2m.
  - At the desired endpoint, euthanize the mice.
  - Harvest the spleen and prepare a single-cell suspension (splenocytes) as described in Protocol 1, step 3.
- Flow Cytometry Analysis:
  - Count the cells and resuspend at 1 x 10<sup>7</sup> cells/mL in FACS buffer.
  - Stain the cells with fluorescently conjugated antibodies for cell surface markers (e.g., CD45, B220, CD3) and for MHC Class I (H-2Kb).
  - Incubate for 30 minutes at 4°C in the dark.
  - Wash the cells twice with FACS buffer.
  - Acquire data on a flow cytometer.



Gate on the transduced cells (GFP-positive). Within this population, quantify the
percentage of cells that are H-2Kb-negative or show a significant reduction in H-2Kb MFI
compared to the scramble control group.[3][19]

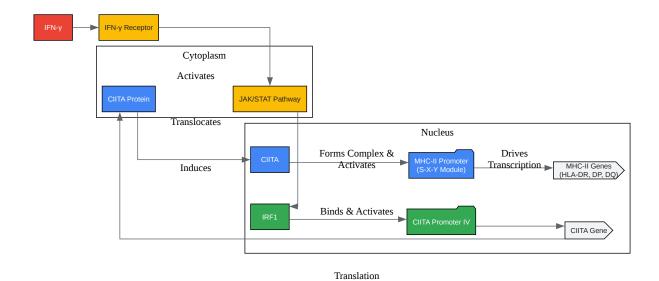
## **Visualizations**



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Caption: IFN-y signaling pathway leading to NLRC5-mediated MHC Class I expression.

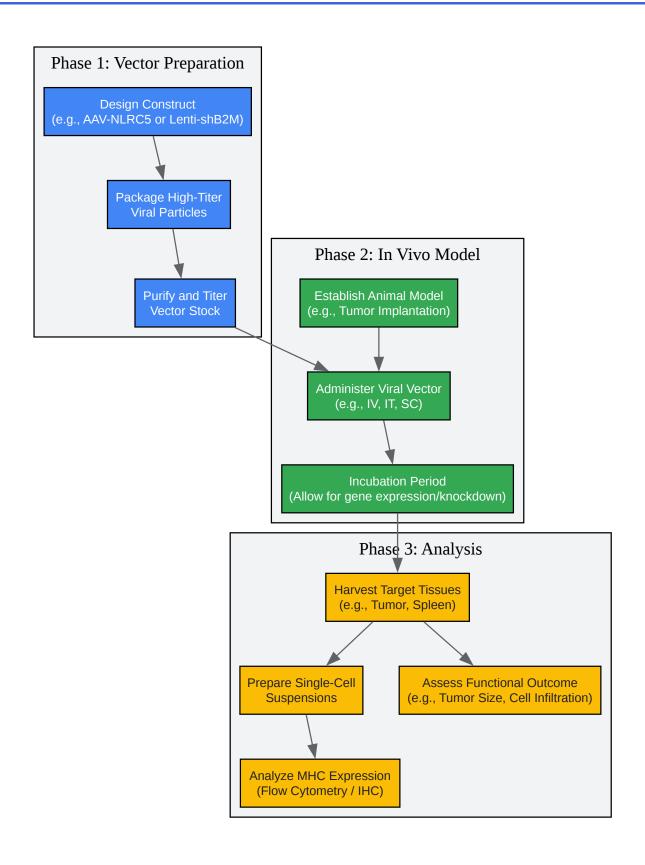




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Caption: IFN-y signaling pathway leading to CIITA-mediated MHC Class II expression.





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Caption: General experimental workflow for in vivo MHC manipulation using viral vectors.



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